molecular formula C19H25N5O3S B2619982 4-(N,N-dimethylsulfamoyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1396867-65-4

4-(N,N-dimethylsulfamoyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

货号 B2619982
CAS 编号: 1396867-65-4
分子量: 403.5
InChI 键: LZUHDTGKFSRQNM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(N,N-dimethylsulfamoyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide, also known as DSP-1181, is a novel drug candidate developed by Sumitomo Dainippon Pharma Co., Ltd. This compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for various diseases.

科学研究应用

HPK1 Inhibition

4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide: has been identified as an inhibitor of HPK1 (hematopoietic progenitor kinase 1) . HPK1 plays a crucial role in immune regulation, and dysregulation of this kinase has been implicated in autoimmune diseases and cancer. By inhibiting HPK1, this compound may offer therapeutic benefits in treating HPK1-related disorders, including certain cancers.

Metal-Organic Frameworks (MOFs)

While not directly related to biological applications, it’s worth noting that pyrazine-based compounds like 4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide have been explored in materials science. For instance:

Antileishmanial Efficacy

Although not directly related to the compound , the synthesis of uniquely functionalized 2,3-dihydro-1H-pyrrolo [3,4-b]quinolin-1-one derivatives (which involves pyrazine) was reported for antileishmanial efficacy against visceral leishmaniasis (VL) . While this specific compound differs, it highlights the potential of pyrazine-based structures in drug development.

属性

IUPAC Name

4-(dimethylsulfamoyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-23(2)28(26,27)17-5-3-16(4-6-17)19(25)22-13-15-7-11-24(12-8-15)18-14-20-9-10-21-18/h3-6,9-10,14-15H,7-8,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUHDTGKFSRQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。